molecular formula C21H20BrN5O B2423284 (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1207045-87-1

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2423284
CAS No.: 1207045-87-1
M. Wt: 438.329
InChI Key: PQODOBUSWVQMIY-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety linked to a pyridazinyl-piperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-bromopyridine-3-carboxylic acid with 4-(6-(o-tolyl)pyridazin-3-yl)piperazine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: De-brominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromopyridin-3-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O/c1-15-4-2-3-5-18(15)19-6-7-20(25-24-19)26-8-10-27(11-9-26)21(28)16-12-17(22)14-23-13-16/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQODOBUSWVQMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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